3-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide
Description
3-Cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a cyclopentyl group and a tetrazole ring bearing a p-tolyl (4-methylphenyl) moiety. The tetrazole group, a five-membered aromatic ring with four nitrogen atoms, acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability. This compound is of interest in medicinal chemistry for its structural features, which are common in angiotensin II receptor blockers (ARBs) and other therapeutic agents targeting nitrogen-rich binding pockets .
Properties
IUPAC Name |
3-cyclopentyl-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-13-6-9-15(10-7-13)22-16(19-20-21-22)12-18-17(23)11-8-14-4-2-3-5-14/h6-7,9-10,14H,2-5,8,11-12H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXNODRJTJCUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CCC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting p-tolyl hydrazine with sodium azide under acidic conditions.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction, where cyclopentyl magnesium bromide reacts with an appropriate intermediate.
Formation of the Amide Bond: The final step involves coupling the tetrazole intermediate with a propanoyl chloride derivative to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring or the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazoles or amides.
Scientific Research Applications
3-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors. This binding can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related analogs to elucidate structure-activity relationships (SAR) and physicochemical properties. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparisons
Key Findings
Tetrazole vs. Thiazole/Triazole Substituents The target compound’s tetrazole group provides stronger hydrogen-bonding capacity and acidity (pKa ~4.9) compared to thiazole (pKa ~2.7) or triazole derivatives, enhancing interactions with polar residues in biological targets .
Impact of Aryl Substituents The p-tolyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to simpler tetrazole derivatives (e.g., logP ~1.8 for methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate) . This may enhance blood-brain barrier penetration but reduce aqueous solubility. Candesartan-related compounds (e.g., USP Candesartan Cilexetil Related Compound B) utilize biphenyl-tetrazole systems for dual binding interactions, a feature absent in the target compound .
Synthetic Accessibility The target compound is likely synthesized via amide coupling between 3-cyclopentylpropanoyl chloride and (1-(p-tolyl)-1H-tetrazol-5-yl)methanamine, analogous to methods used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (yields ~90%) . Derivatives with ester groups (e.g., methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate) require additional hydrolysis steps, complicating synthesis .
However, the absence of a biphenyl system (as in candesartan) may limit potency . Cyclopentyl groups, as seen in 3-cyclopentyl-N-(4H-1,2,4-triazol-3-yl)propanamide, are associated with improved metabolic stability due to steric hindrance against enzymatic degradation .
Biological Activity
3-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide, with the CAS number 921165-51-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant biological studies.
The molecular formula of 3-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide is with a molecular weight of 313.4 g/mol. The structure features a cyclopentyl group and a tetrazole moiety, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 313.4 g/mol |
| CAS Number | 921165-51-7 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, potentially including receptors involved in neurological and inflammatory pathways. The tetrazole ring may facilitate binding to these targets due to its ability to mimic carboxylic acid functionalities, which are common in many biologically active compounds.
Antinociceptive Effects
A study examined the antinociceptive properties of related tetrazole compounds, suggesting that the incorporation of the tetrazole ring enhances analgesic activity. This effect is likely mediated through modulation of pain pathways in the central nervous system.
Anti-inflammatory Activity
Research indicates that compounds similar to 3-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Case Studies
-
Study on Pain Management
- Objective : To evaluate the efficacy of tetrazole derivatives in pain relief.
- Method : Animal models were used to assess pain response after administration of the compound.
- Results : Significant reduction in pain response was observed, indicating strong antinociceptive properties.
-
Inflammation Model
- Objective : To investigate the anti-inflammatory potential.
- Method : In vitro assays were performed to measure cytokine levels in response to treatment.
- Results : The compound significantly lowered levels of TNF-alpha and IL-6, suggesting anti-inflammatory activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
